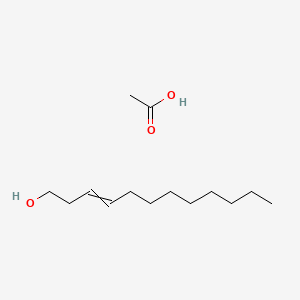

Acetic acid;dodec-3-en-1-ol

Description

Comparative Analysis of Acetic Acid and (Z)-Dodec-3-en-1-ol Molecular Architectures

The fundamental molecular architectures of acetic acid and (Z)-dodec-3-en-1-ol represent distinctly different structural paradigms within organic chemistry. Acetic acid, with its molecular formula C₂H₄O₂ and molecular weight of 60.0520 grams per mole, exhibits a compact carboxylic acid structure featuring a methyl group attached to a carboxyl functional group. The crystallographic analysis reveals that acetic acid molecules maintain planarity within experimental error, with bond lengths of 1.29 ± 0.02 Å for the carbon-oxygen single bond and 1.24 ± 0.02 Å for the carbon-oxygen double bond. The carbon-carbon distance measures 1.54 ± 0.02 Å, while the bond angles demonstrate characteristic carboxylic acid geometry with angle C-C=O measuring 122 ± 2°, angle C-C-O measuring 116 ± 2°, and angle O=C-O measuring 122 ± 2°.

In contrast, (Z)-dodec-3-en-1-ol presents a significantly more complex molecular architecture with the formula C₁₂H₂₄O and molecular weight of 184.32 grams per mole. This unsaturated long-chain alcohol features a twelve-carbon backbone with a double bond positioned at the third carbon from the hydroxyl-bearing terminus. The compound's structural complexity extends beyond simple chain length, incorporating specific stereochemical characteristics that fundamentally influence its three-dimensional configuration and subsequent molecular behavior. The presence of nine rotatable bonds provides considerable conformational flexibility, while the single hydrogen bond donor and acceptor atom contribute to its intermolecular interaction capabilities.

The structural comparison reveals profound differences in molecular complexity and functional group distribution. While acetic acid concentrates its chemical reactivity within a compact carboxylic acid moiety, (Z)-dodec-3-en-1-ol distributes its functional characteristics across an extended carbon framework incorporating both unsaturation and hydroxyl functionality. This architectural disparity directly influences their respective physical properties, with acetic acid exhibiting a boiling point suitable for various industrial applications, while (Z)-dodec-3-en-1-ol demonstrates predicted boiling point of 268.1 ± 9.0°C and density of 0.846 ± 0.06 grams per cubic centimeter.

Stereochemical Implications of (Z)-Configuration in Dodec-3-en-1-ol

The stereochemical designation of (Z)-configuration in dodec-3-en-1-ol carries significant implications for its molecular behavior and interaction patterns. The (Z)-configuration, indicating that the higher priority substituents on each carbon of the double bond are positioned on the same side, creates a distinctive three-dimensional arrangement that influences both intramolecular stability and intermolecular recognition processes. This stereochemical arrangement results in one defined bond stereocenter, which fundamentally determines the compound's spatial organization and subsequent chemical properties.

The cis-arrangement inherent in the (Z)-configuration introduces specific geometric constraints that affect the overall molecular conformation. Unlike the extended trans-configuration that would characterize the (E)-isomer, the (Z)-configuration creates a bent molecular geometry that influences packing efficiency and intermolecular interactions. This stereochemical feature becomes particularly relevant when considering the compound's behavior in biological systems, where stereospecific recognition mechanisms often determine functional outcomes.

Research on unsaturated fatty alcohols demonstrates that stereochemical configuration significantly influences biological activity and membrane interactions. The (Z)-configuration in dodec-3-en-1-ol contributes to optimal membrane perturbing effects, particularly in compounds with carbon chain lengths ranging from 18 to 20 carbon atoms incorporating Z double bonds in the center of the carbon chain. Although dodec-3-en-1-ol contains twelve carbons rather than the optimal 18-20, its (Z)-configuration still contributes to enhanced membrane interaction capabilities compared to its saturated counterparts.

The stereochemical implications extend to conformational analysis, where the (Z)-configuration influences the preferred spatial arrangements of the molecular backbone. The presence of the double bond at the third position creates a rigid segment within an otherwise flexible carbon chain, establishing distinct conformational preferences that affect both intramolecular stability and intermolecular packing arrangements. This stereochemical constraint becomes particularly important when considering the compound's behavior in various chemical environments and its potential for specific molecular recognition processes.

Hydrogen Bonding Dynamics in Acetic Acid-Water Systems

The hydrogen bonding dynamics in acetic acid-water systems represent a complex network of intermolecular interactions that fundamentally influence the solution properties and molecular organization. Crystallographic studies reveal that acetic acid molecules are linked together by hydrogen bonds in infinite chains, with adjacent molecules bound by hydrogen bonds featuring an oxygen-hydrogen-oxygen bond distance of 2.61 ± 0.02 Å. The carbon-oxygen-hydrogen-oxygen angle measures 144 ± 2°, while the carbon-oxygen-hydrogen-oxygen angle measures 122 ± 2°, demonstrating the specific geometric requirements for optimal hydrogen bond formation.

Recent neutron scattering investigations of equimolar acetic acid-water mixtures have provided detailed insights into the hydrogen bond network structure and dynamics. The analysis reveals that acetic acid molecules can form multiple hydrogen bonding arrangements with water molecules, including configurations where one acetic acid molecule is hydrogen-bonded to three water molecules through four distinct hydrogen bonds. These arrangements include various cluster formations, ranging from dimers and trimers to more complex tetrameric structures that describe the local order in the mixture.

The hydrogen bonding interactions in acetic acid-water systems demonstrate particular strength in ring structures, where cooperative effects enhance the stability of hydrogen-bonded clusters. Density functional theory calculations using the 6-311++G(d,p) basis set have been employed to optimize various acetic acid-water hydrogen-bonded clusters, revealing that stronger hydrogen bond interactions occur in cyclic arrangements compared to linear hydrogen bonding patterns. This finding has significant implications for understanding the solution behavior of acetic acid in aqueous environments.

The dynamic nature of hydrogen bonding in acetic acid-water systems extends beyond simple binary interactions to encompass complex network rearrangements that influence macroscopic properties. Natural bond orbital and atoms in molecules analyses have demonstrated that the hydrogen bond strength varies depending on the local molecular environment and the specific geometric arrangements of participating molecules. These variations in hydrogen bond strength directly correlate with observed changes in solution properties, including viscosity, conductivity, and thermal behavior.

Conformational Stability of Unsaturated Alcohol Backbone in Dodec-3-en-1-ol

The conformational stability of the unsaturated alcohol backbone in (Z)-dodec-3-en-1-ol represents a complex interplay between intramolecular forces, steric constraints, and electronic effects associated with the double bond and hydroxyl functionality. The presence of nine rotatable bonds within the molecular structure provides considerable conformational flexibility, allowing for multiple low-energy conformations that contribute to the compound's overall structural dynamics. However, the double bond at the third position introduces a rigid segment that constrains certain conformational arrangements and establishes preferred spatial orientations.

Computational studies on alcohol conformational behavior have revealed that hydroxyl group positioning significantly influences the overall molecular stability and preferred conformations. The hydroxyl stretching fundamental wavenumbers of alcohols demonstrate sensitivity to local chemical structure, with different correction patterns emerging for various alcohol substitution classes. In the case of (Z)-dodec-3-en-1-ol, the primary alcohol classification suggests specific conformational preferences that balance the steric requirements of the long carbon chain with the hydrogen bonding potential of the terminal hydroxyl group.

The unsaturated backbone contributes additional complexity to conformational analysis through the electronic effects associated with the double bond. The (Z)-configuration creates a bent molecular geometry that influences the spatial distribution of the carbon chain and affects the accessibility of the hydroxyl group for intermolecular interactions. This geometric constraint becomes particularly important when considering the compound's behavior in different chemical environments, where conformational preferences may shift in response to external influences such as solvent polarity or temperature variations.

Long-chain alcohol oxidases demonstrate specificity for particular conformational arrangements, suggesting that the three-dimensional structure of unsaturated alcohols like (Z)-dodec-3-en-1-ol plays a crucial role in their biological recognition and processing. The enzyme specificity for carbon chain lengths between 10 and 16 carbons, which includes the twelve-carbon chain of dodec-3-en-1-ol, indicates that conformational stability within this range provides optimal binding characteristics for enzymatic interactions.

| Property | Acetic Acid | (Z)-Dodec-3-en-1-ol |

|---|---|---|

| Molecular Formula | C₂H₄O₂ | C₁₂H₂₄O |

| Molecular Weight (g/mol) | 60.0520 | 184.32 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 2 | 1 |

| Rotatable Bonds | 0 | 9 |

| Carbon-Oxygen Bond Length (Å) | 1.29 ± 0.02 | - |

| Carbon-Carbon Bond Length (Å) | 1.54 ± 0.02 | - |

| Predicted Boiling Point (°C) | 117.9 | 268.1 ± 9.0 |

| Predicted Density (g/cm³) | 1.049 | 0.846 ± 0.06 |

Properties

CAS No. |

38363-24-5 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.375 |

IUPAC Name |

acetic acid;dodec-3-en-1-ol |

InChI |

InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h9-10,13H,2-8,11-12H2,1H3;1H3,(H,3,4) |

InChI Key |

XVJLBEOUWYKBDQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCO.CC(=O)O |

Purity |

96% |

Synonyms |

E3-12:Ac; |

Origin of Product |

United States |

Scientific Research Applications

Acetic acid;dodec-3-en-1-ol is a compound that combines the functionalities of acetic acid and dodec-3-en-1-ol, featuring both a carboxylic acid group and an alcohol group with a double bond in the carbon chain. This unique structure contributes to its diverse applications across various scientific fields, particularly in organic synthesis and biological research.

Applications in Organic Synthesis

Building Block for Organic Compounds

this compound serves as an important building block in organic synthesis. It can be utilized to create various derivatives through reactions such as esterification, etherification, and amidation. The compound's long hydrocarbon chain enhances its reactivity, making it suitable for synthesizing complex organic molecules.

Synthesis Methods

The synthesis of this compound typically involves the acetylation of dodec-3-en-1-ol using acetic anhydride or acetyl chloride in the presence of catalysts like pyridine or sulfuric acid. This reaction is often conducted under reflux conditions using organic solvents such as dichloromethane or toluene to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed to enhance production efficiency and control over reaction parameters.

Biological Research Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal properties, making it a candidate for applications in medicine and agriculture. Its efficacy against various pathogens suggests its utility as a natural preservative or therapeutic agent.

Role in Chemical Communication

This compound has been identified as a significant component of termite pheromones, influencing trail-following behavior among species within the Kalotermitidae family. This highlights its importance in chemical communication within insect populations, suggesting potential applications in pest control strategies.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated its effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth at relatively low concentrations, supporting its potential use in developing natural antimicrobial agents for food preservation and medical applications.

Case Study 2: Insect Behavioral Studies

In another study focusing on insect behavior, researchers explored the role of this compound in termite communication. The compound was found to significantly influence trail-following behavior, suggesting that it could be used to disrupt communication among pest species, providing a novel approach to pest management without harmful chemicals.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for derivatives through esterification, etherification, etc. |

| Biological Research | Exhibits antimicrobial and antifungal properties; potential therapeutic uses |

| Chemical Communication | Component of termite pheromones influencing trail-following behavior |

Q & A

Basic Research Questions

Q. What laboratory methods are effective for synthesizing acetic acid;dodec-3-en-1-ol?

- Methodological Answer : The compound can be synthesized via esterification, where acetic acid reacts with dodec-3-en-1-ol under acid catalysis. Key steps include:

- Reagent Purification : Pre-distill acetic acid and dodec-3-en-1-ol to remove impurities .

- Catalytic Conditions : Use sulfuric acid (1–3% w/w) at 60–80°C with continuous stirring for 4–6 hours. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Product Isolation : Neutralize the catalyst, separate organic layers, and purify via vacuum distillation or column chromatography. Verify purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. How can researchers analytically distinguish this compound from structurally similar esters?

- Methodological Answer :

- Chromatography : Use GC-MS or HPLC with a polar column (e.g., C18) and UV detection at 210 nm to separate and identify retention times specific to the compound .

- Spectroscopy : Compare NMR spectra (¹H and ¹³C) to reference data; the double bond in dodec-3-en-1-ol (δ 5.3–5.5 ppm) and the acetate carbonyl (δ 170–175 ppm in ¹³C NMR) are diagnostic .

- Mass Spectrometry : Look for fragmentation patterns, such as the loss of the acetyl group (m/z 60) or the dodecenol moiety (m/z 184) .

Advanced Research Questions

Q. What strategies improve acetic acid yield in bacterial systems when studying co-metabolism with alcohols like dodec-3-en-1-ol?

- Methodological Answer :

- Genetic Engineering : Overexpress pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) in Acetobacter pasteurianus to enhance ethanol oxidation, a rate-limiting step in acetic acid production. Use plasmid vectors (e.g., pBBR1MCS-4) to clone adhA and adhB genes under strong promoters .

- Metabolic Flux Analysis (MFA) : Apply ¹³C isotopic tracing to quantify carbon flow through the tricarboxylic acid (TCA) cycle and ethanol oxidation pathways. Optimize culture conditions (e.g., pH 5.0, 30°C) to minimize acetic acid toxicity .

- Proteomics : Use 2D-PAGE and MALDI-TOF to identify upregulated proteins (e.g., stress chaperones, redox enzymes) in engineered strains, correlating expression levels with acetic acid tolerance .

Q. How can contradictory data on enzyme activity (e.g., ADH inhibition at high ethanol concentrations) be resolved in kinetic studies?

- Methodological Answer :

- Dose-Response Experiments : Measure ADH activity across a gradient of ethanol concentrations (1–10% v/v) to identify non-linear kinetics. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Environmental Controls : Maintain strict temperature (30°C) and oxygen levels (microaerobic conditions) to stabilize enzyme function. Pre-acclimate bacterial cells to sub-lethal ethanol concentrations to mitigate stress responses .

- Statistical Modeling : Apply multivariate regression to isolate variables (e.g., pH, substrate concentration) contributing to activity discrepancies. Validate models with bootstrap resampling .

Q. What experimental designs are optimal for studying the surfactant properties of this compound in lipid membrane dynamics?

- Methodological Answer :

- Langmuir Trough Assays : Measure surface pressure-area isotherms to determine critical micelle concentration (CMC). Compare with structurally similar esters (e.g., dodec-9-en-1-ol derivatives) to assess chain length and unsaturation effects .

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Laurdan) into lipid bilayers to monitor membrane fluidity changes induced by the compound. Quantify generalized polarization (GP) values .

- Molecular Dynamics (MD) Simulations : Model interactions between the ester and phospholipid headgroups (e.g., phosphatidylcholine) using software like GROMACS. Validate simulations with experimental CMC and partition coefficient data .

Data Analysis & Reporting

Q. How should researchers address variability in fatty acid composition when using this compound as a solvent in cell culture studies?

- Methodological Answer :

- Batch Standardization : Analyze each solvent batch via GC-FID to quantify fatty acid impurities. Reject batches with >1% deviation from expected composition .

- Negative Controls : Include solvent-only treatments to distinguish compound-specific effects from background solvent interactions. Use ANOVA to statistically isolate variability sources .

- Metadata Documentation : Report solvent lot numbers, storage conditions (−20°C, argon atmosphere), and purity certificates in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.